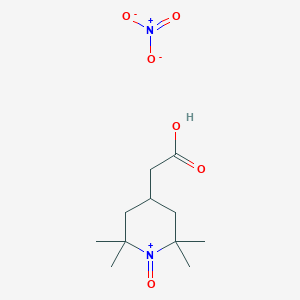
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate is a chemical compound with a unique structure that includes a piperidine ring substituted with carboxymethyl and tetramethyl groups, and a nitrate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxymethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound’s purity and stability. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)-2,2,6,6-tetramethylpiperidine: Lacks the nitrate group but has similar structural features.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known radical with similar piperidine structure.
Uniqueness
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate is unique due to the presence of both carboxymethyl and nitrate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
88462-02-6 |
|---|---|
Molecular Formula |
C11H20N2O6 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetic acid;nitrate |
InChI |
InChI=1S/C11H19NO3.NO3/c1-10(2)6-8(5-9(13)14)7-11(3,4)12(10)15;2-1(3)4/h8H,5-7H2,1-4H3;/q;-1/p+1 |
InChI Key |
CSFGJRCYIXSANL-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)CC(=O)O)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















